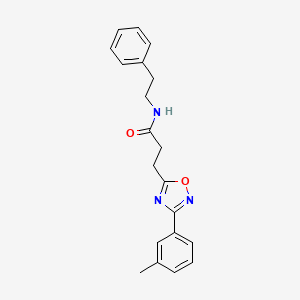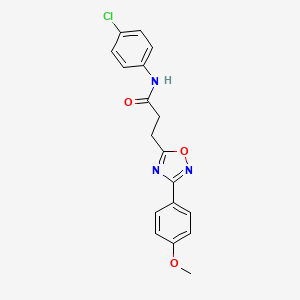
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mécanisme D'action
The exact mechanism of action of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is not fully understood. However, it is believed to act by binding to a specific site on the protein of interest, thereby inhibiting its function.
Biochemical and Physiological Effects:
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide in lab experiments is its specificity for certain proteins. This can allow for more precise manipulation of biological processes. However, one limitation is that its effects may not be generalizable to all proteins or biological systems.
Orientations Futures
There are several potential future directions for research on N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its use in the study of protein-protein interactions in various biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide can be synthesized using a variety of methods. One such method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to yield N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide.
Applications De Recherche Scientifique
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been used in a variety of scientific research applications. One notable application is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these interactions in various biological processes.
Propriétés
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)13(17)14-8-11-15-12(16-18-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFXEPAMUSMADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)





![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)






